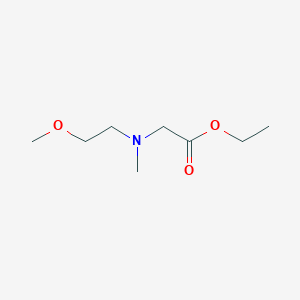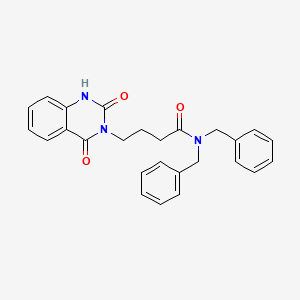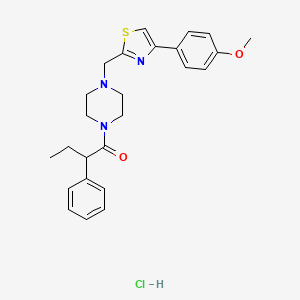![molecular formula C15H17FN4O2S B2383206 2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097920-52-8](/img/structure/B2383206.png)
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that features a fluorophenoxy group, a thiadiazolyl-substituted piperazine ring, and a propanone moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as enzyme inhibitors, receptor antagonists, or other bioactive agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of a fluorophenol with an appropriate halogenated reagent under basic conditions to form the fluorophenoxy intermediate.
Synthesis of the Thiadiazolyl Piperazine: The thiadiazolyl group is introduced to the piperazine ring through a cyclization reaction involving a suitable precursor, such as a thiosemicarbazide derivative.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the thiadiazolyl piperazine under conditions that promote the formation of the propanone linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiadiazole moiety.
Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.
Substitution: The fluorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological pathways involving its molecular targets.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action for this compound would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or other cellular processes.
相似化合物的比较
Similar Compounds
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one: Similar structure but with a butanone moiety instead of propanone.
Uniqueness
The uniqueness of 2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.
属性
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-11(22-13-5-3-2-4-12(13)16)15(21)20-8-6-19(7-9-20)14-10-17-23-18-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMITOBALOJBBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NSN=C2)OC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2383124.png)
![4-(Mesitylsulfonyl)-8-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2383126.png)
amino}propanoic acid](/img/structure/B2383128.png)
![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2383130.png)
![4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2383132.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2383134.png)
![4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2383136.png)
![4-Chloro-3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2383138.png)

![(4E,7R,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2383140.png)



![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)pent-4-en-1-one](/img/structure/B2383146.png)
